N-(2-butoxyphenyl)-4-tert-butylbenzamide
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Overview
Description
N-(2-butoxyphenyl)-4-tert-butylbenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide structure with a tert-butyl substituent. The unique structural features of this compound contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-4-tert-butylbenzamide typically involves the reaction of 2-butoxyaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-butoxyaniline+4-tert-butylbenzoyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of N-(2-butoxyphenyl)-4-tert-butylaniline.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and fibrosis.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound has been shown to suppress myofibroblast transdifferentiation, extracellular matrix deposition, and cellular contractility. These effects are mediated through the inhibition of signaling pathways involving proteins such as SMURF2 .
Comparison with Similar Compounds
N-(2-butoxyphenyl)-4-tert-butylbenzamide can be compared with other similar compounds, such as:
N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds share a similar butoxyphenyl structure but differ in their acrylamide moiety, which imparts different chemical and biological properties.
N-(2-butoxyphenyl)-2-(2-ethylphenoxy)acetamide: This compound has a similar butoxyphenyl group but differs in the presence of an acetamide moiety, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-5-6-15-24-19-10-8-7-9-18(19)22-20(23)16-11-13-17(14-12-16)21(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCGIGJOHUXONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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